molecular formula C24H27N3O4 B2889548 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1211650-84-8

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2889548
CAS No.: 1211650-84-8
M. Wt: 421.497
InChI Key: GCVCRUNEVFZBDZ-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is associated with a class of chemicals that include isoquinoline derivatives and urea-based substances, which have been studied for various applications in scientific research. The synthesis of isoquinoline derivatives, such as the one mentioned, often involves reactions like the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These methods are foundational in the preparation of compounds like papaverine, highlighting the importance of such chemical processes in pharmaceutical chemistry. A. V. Luk’yanov and colleagues discuss various methods of preparing isoquinoline derivatives, emphasizing their significance in the synthesis of complex organic molecules (Luk’yanov, Onoprienko, & Zasosov, 1972).

Biomedical Applications

The compound also relates to the broader category of tetrahydroisoquinolines, which have been investigated for their therapeutic potential. Research on 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, for instance, has explored their utility in treating a range of diseases, including cancer and malaria. THIQ derivatives are recognized for their "privileged scaffold" status, indicating their broad applicability in drug discovery. Singh and Shah (2017) review the patents on various therapeutic activities of THIQ derivatives, underscoring their potential in medicinal chemistry (Singh & Shah, 2017).

Environmental and Material Science Applications

In the realm of material science and environmental applications, derivatives of furan, another component of the compound , are explored for their role in sustainable chemistry. Conversion of plant biomass into furan derivatives represents a promising avenue for creating renewable chemicals and materials, suggesting the environmental significance of such compounds. Chernyshev, Kravchenko, and Ananikov (2017) provide an overview of the advancements in synthesizing HMF from plant feedstocks, pointing towards the potential of furan derivatives in contributing to sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-22-10-5-9-19(23(22)30-2)26-24(28)25-15-20(21-11-6-14-31-21)27-13-12-17-7-3-4-8-18(17)16-27/h3-11,14,20H,12-13,15-16H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCRUNEVFZBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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